molecular formula C8H8BrNO3 B3232663 4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester CAS No. 1344088-63-6

4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester

Cat. No. B3232663
M. Wt: 246.06 g/mol
InChI Key: CRHHVKHVAJXEQA-UHFFFAOYSA-N
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Description

“4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester” is a chemical compound . It is a derivative of oxazolecarboxylic acid, which is a heterocyclic compound . The compound has a bromo group at the 5th position and a cyclopropyl group at the 2nd position of the oxazole ring. The carboxylic acid group of the oxazole ring is esterified with a methyl group .

properties

IUPAC Name

methyl 5-bromo-2-cyclopropyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(9)13-7(10-5)4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHHVKHVAJXEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179699
Record name 4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester

CAS RN

1344088-63-6
Record name 4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344088-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 5000-mL 3-necked round-bottom flask were placed methyl 2-cyclopropyloxazole-4-carboxylate (140 g, 838.32 mmol, 1.00 equiv.), NBS (224 g, 1.26 mol, 1.50 equiv.), CCl4 (1400 mL) and BPO (20 g, 82.64 mmol, 0.10 equiv). The resulting solution was stirred overnight at room temperature, then it was diluted with 2000 mL of EtOAc. The solid was filtrated out. The filtrate was dried over anhydrous calcium chloride and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:50˜1:20). This resulted in 120 g (58% yield) of methyl 5-bromo-2-cyclopropyloxazole-4-carboxylate as a white solid.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
224 g
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
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4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
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4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
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4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
Reactant of Route 5
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4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester
Reactant of Route 6
4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester

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